4-Chloro-2'-ethylbenzophenone
Overview
Description
4-Chloro-2’-ethylbenzophenone is a chemical compound with the molecular formula C
Scientific Research Applications
Environmental Decontamination
4-Chloro-2-nitrophenol, a related compound to 4-Chloro-2'-ethylbenzophenone, is commonly used in pharmaceuticals, herbicides, and pesticide industries. A study highlighted the potential of graphene in removing such compounds from aqueous solutions, indicating the significance of adsorption processes in decontaminating environmental pollutants (Mehrizad & Gharbani, 2014).
Organic Synthesis
In the realm of organic chemistry, 4-Chloro-2'-ethylbenzophenone derivatives are synthesized and explored for various biological activities. For instance, compounds derived from it have shown potent analgesic and anti-inflammatory activities in rodent models, suggesting their significance in medicinal chemistry (Dewangan et al., 2015).
Material Sciences and Chemistry
The compound is also involved in complex chemical reactions, such as the Friedländer Synthesis of quinoline derivatives, showcasing its role in the development of new materials and chemical entities (Degtyarenko et al., 2007).
Environmental and Health Risk Analysis
Moreover, studies have examined the transformation characteristics and genotoxicity changes of related benzophenone compounds during chlorination disinfection processes, indicating the environmental and health implications of such chemical transformations (Sun et al., 2019).
Analytical Chemistry
The compound has implications in analytical chemistry as well, where it's involved in the development of sensitive methods to measure concentrations of various environmental phenols in human milk, highlighting its role in exposure and risk assessment (Ye et al., 2008).
Biological and Environmental Sciences
Studies on its related compounds have also been conducted in the biological domain, where its biotransformation by specific bacterial strains has been examined, providing insights into its environmental fate and potential for bioremediation (Arora & Jain, 2012).
properties
IUPAC Name |
(4-chlorophenyl)-(2-ethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVNRGQEAYCKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273437 | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-ethylbenzophenone | |
CAS RN |
951884-76-7 | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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